3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial applications, particularly in the fragrance industry, due to its distinctive scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Cyclization: The final step involves cyclization to form the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.
Industry: It is widely used in the fragrance industry due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-ol: A similar compound with an alcohol functional group.
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-al: A related compound with an aldehyde functional group.
Uniqueness
3-Methyl-4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its unique scent profile makes it particularly valuable in the fragrance industry.
Properties
CAS No. |
67801-31-4 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-3-methyl-4-(3,5,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-9-6-10(2)12(4)14(7-9)8-11(3)13(5)15/h6,8,10,12,14H,7H2,1-5H3/b11-8+ |
InChI Key |
UBAUJRANUAYEKE-DHZHZOJOSA-N |
Isomeric SMILES |
CC1C=C(CC(C1C)/C=C(\C)/C(=O)C)C |
Canonical SMILES |
CC1C=C(CC(C1C)C=C(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.